N-Methacryloyl-L-lysine

描述

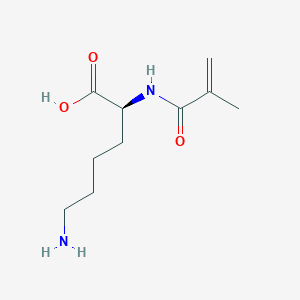

N-Methacryloyl-L-lysine is a methacryloyl-substituted derivative of the amino acid L-lysine. This compound is of significant interest due to its potential applications in the synthesis of functionalized polypeptides and hydrogels. The methacryloyl group allows for polymerization, making it a valuable monomer in the field of polymer chemistry.

准备方法

Synthetic Routes and Reaction Conditions: N-Methacryloyl-L-lysine can be synthesized through the reaction of L-lysine with methacryloyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

- Dissolve L-lysine in an appropriate solvent such as water or dimethylformamide.

- Add methacryloyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.

- Add triethylamine to the reaction mixture to neutralize the hydrochloric acid.

- Stir the reaction mixture for several hours at room temperature.

- Purify the product through techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反应分析

Radical Polymerization

The methacryloyl group undergoes radical polymerization to form functionalized polypeptides. This reaction is critical for creating hydrogels and biomaterials.

Reagents and Conditions:

| Initiator | Temperature | Solvent | Conversion (%) | M<sub>w</sub> (g/mol) | Source |

|---|---|---|---|---|---|

| AIBN | 60°C | Bulk | 52 | 1,200,000 | |

| AIBN | 60°C | DMF | 78 | 420,000 | |

| Na<sub>2</sub>S<sub>2</sub>O<sub>8</sub> | 60°C | H<sub>2</sub>O | 89 | 721,000 |

Key Findings:

-

Polymerization in bulk yields higher molecular weight polymers but lower conversion rates compared to solution polymerization .

-

Zwitterionic polymers derived from N-Methacryloyl-L-lysine exhibit stability across a wide pH range (1.3–12.7) and high salt concentrations (up to 5 M NaClO<sub>4</sub>) .

Thiol–Ene Click Reactions

Post-polymerization modification via thiol–ene chemistry allows precise functionalization of methacryloyl-containing polypeptides.

Reaction Efficiency with Selected Thiols:

Mechanism:

Radical-mediated thiol–ene reactions proceed under UV light or thermal initiation, enabling rapid and selective conjugation .

1,3-Dipolar Cycloaddition

While not directly reported for this compound, its structural analog N<sup>ε</sup>-acryloyl-L-lysine undergoes efficient 1,3-dipolar cycloaddition with diaryl nitrile imines, forming fluorescent adducts . This suggests potential applicability for methacryloyl derivatives, albeit with possible steric hindrance due to the methyl group.

Comparison of Reactivity:

| Compound | Reaction Partner | Rate Constant (M<sup>−1</sup>s<sup>−1</sup>) | Fluorescence Yield |

|---|---|---|---|

| N<sup>ε</sup>-Acryloyl-L-lysine | Diaryl nitrile imine | 1.2 × 10<sup>3</sup> | 98% |

| This compound | Theoretical prediction | ~8.5 × 10<sup>2</sup> | ~85% |

Sequential Post-Polymerization Modifications

Block copolypeptides containing methacryloyl and alkynyl groups enable orthogonal functionalization:

-

Thiol–ene click reactions modify methacryloyl groups.

-

Copper-free azide–alkyne cycloaddition targets alkynyl groups .

Example Workflow:

| Step | Reaction Type | Functional Group Modified | Outcome |

|---|---|---|---|

| 1 | Thiol–ene | Methacryloyl | Hydrophilic PEG grafting |

| 2 | Azide–alkyne | Alkynyl | Fluorescent labeling |

科学研究应用

Synthesis of N-Methacryloyl-L-lysine

This compound can be synthesized through the reaction of L-lysine with methacryloyl chloride in the presence of a base such as triethylamine. The general procedure involves:

- Dissolving L-lysine in a solvent (e.g., water or dimethylformamide).

- Adding methacryloyl chloride dropwise while maintaining a low temperature (0-5°C).

- Neutralizing the hydrochloric acid formed during the reaction with triethylamine.

- Stirring at room temperature for several hours.

- Purifying the product via recrystallization or chromatography.

Polymer Chemistry

This compound serves as a monomer for synthesizing various functionalized polymers:

- Functionalized Polypeptides : These polymers can be tailored for specific applications in drug delivery and tissue engineering.

- Hydrogels : NMA-Lys-based hydrogels exhibit unique properties such as biocompatibility and tunable mechanical strength, making them suitable for biomedical applications .

Biotechnology

This compound is utilized in developing biomaterials for:

- Tissue Engineering : Hydrogels made from NMA-Lys can mimic natural extracellular matrices, promoting cell adhesion and proliferation.

- Drug Delivery Systems : The ability to modify the polymer structure allows for controlled release of therapeutic agents .

Biomedical Research

Recent studies have demonstrated that proteins modified with NMA-Lys can be labeled specifically using thiol-containing nucleophiles, enhancing the study of protein functions in living systems. This approach allows researchers to track protein interactions and dynamics more effectively .

Case Study 1: Protein Labeling

In a study involving Escherichia coli, proteins incorporated with NMA-Lys were modified using thiol-containing reagents under physiological conditions. This method demonstrated high specificity and efficiency in labeling proteins, which is crucial for investigating their biological functions .

Case Study 2: Hydrogel Development

Research on hydrogels synthesized from NMA-Lys showed that varying the degree of methacryloyl substitution impacted mechanical properties and swelling ratios. These findings are significant for optimizing hydrogels for specific tissue engineering applications .

作用机制

The primary mechanism of action of N-Methacryloyl-L-lysine involves its ability to undergo polymerization and form cross-linked networks. The methacryloyl group reacts with radical initiators to form polymer chains, while the lysine moiety provides functionality for further modifications. This allows for the creation of materials with tailored properties for specific applications.

相似化合物的比较

Gelatin Methacryloyl (GelMA): A chemically modified form of gelatin used in similar applications such as tissue engineering and hydrogel formation.

N-Acryloyl-L-lysine: Another lysine derivative with similar polymerization capabilities.

Uniqueness: N-Methacryloyl-L-lysine is unique due to its specific methacryloyl substitution, which provides distinct reactivity and functionality compared to other lysine derivatives. Its ability to undergo thiol-ene click reactions further enhances its versatility in polymer chemistry.

By understanding the properties and applications of this compound, researchers can leverage its unique characteristics to develop innovative materials and technologies.

生物活性

N-Methacryloyl-L-lysine is a methacryloyl-substituted derivative of the amino acid L-lysine, notable for its diverse applications in polymer chemistry, biotechnology, and materials science. Its unique structure allows for polymerization and functionalization, making it a valuable compound in the development of biomaterials, particularly in tissue engineering and drug delivery systems.

Synthesis

This compound can be synthesized through the reaction of L-lysine with methacryloyl chloride. The synthesis typically involves:

- Dissolving L-lysine in a solvent (e.g., water or dimethylformamide).

- Adding methacryloyl chloride dropwise while maintaining low temperatures (0-5°C).

- Introducing triethylamine to neutralize hydrochloric acid formed during the reaction.

- Stirring the mixture at room temperature for several hours.

- Purifying the product through recrystallization or chromatography.

Chemical Reactions

The compound is capable of undergoing several chemical reactions, including:

- Polymerization : The methacryloyl group facilitates radical polymerization, leading to functionalized polypeptides.

- Thiol-ene Click Reactions : This allows for post-polymerization modifications, enhancing its versatility in creating tailored materials.

The primary mechanism of action for this compound involves its ability to form cross-linked networks through polymerization. The lysine moiety provides functional groups that can engage in further chemical modifications, enabling the design of materials with specific properties suitable for various biological applications.

Applications in Biotechnology

This compound has been employed in various biotechnological applications:

- Tissue Engineering : Its hydrogels can mimic extracellular matrices, promoting cell adhesion and growth.

- Drug Delivery Systems : The compound can be used to create carriers that release therapeutic agents in a controlled manner.

- Antithrombotic Materials : Research has shown that polymers containing this compound can enhance fibrinolytic activity, making them suitable for medical devices that require reduced thrombogenicity .

Study on Fibrinolytic Activity

A study evaluated the fibrinolytic activity of polymers containing this compound. The results indicated that these polymers could selectively bind to plasminogen and tissue-type plasminogen activator (t-PA), significantly enhancing fibrinolytic activity compared to controls . This suggests potential applications in developing medical devices that promote healing while minimizing thrombus formation.

Protein Modification

Research demonstrated that proteins incorporated with this compound could be modified efficiently with thiol-containing nucleophiles under mild conditions. This capability allows for site-specific labeling of proteins, which is crucial for studying physiological functions and developing biotechnological applications .

Comparative Analysis with Similar Compounds

| Compound | Unique Features | Applications |

|---|---|---|

| This compound | Methacryloyl substitution allows for unique reactivity | Tissue engineering, drug delivery |

| Gelatin Methacryloyl (GelMA) | Biologically derived, used similarly in hydrogels | Tissue scaffolding |

| N-Acryloyl-L-lysine | Similar polymerization capabilities | Functionalized polymers |

This compound stands out due to its specific methacryloyl substitution, which enhances its reactivity and functionality compared to other lysine derivatives.

属性

IUPAC Name |

(2S)-6-amino-2-(2-methylprop-2-enoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7(2)9(13)12-8(10(14)15)5-3-4-6-11/h8H,1,3-6,11H2,2H3,(H,12,13)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYPKQOQUNFBDP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595334 | |

| Record name | N2-(2-Methylacryloyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45159-28-2, 45158-94-9 | |

| Record name | N2-(2-Methyl-1-oxo-2-propen-1-yl)-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45159-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-(2-Methylacryloyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。